cyclopentanone thiosemicarbazone

Description

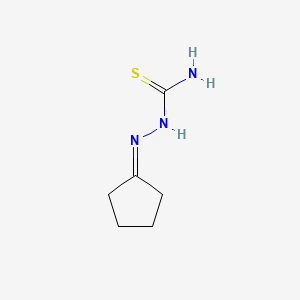

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(cyclopentylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHFATUAFMXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=S)N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993629 | |

| Record name | 2-Cyclopentylidenehydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-39-8 | |

| Record name | 1-(Cyclopentylideneamino)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentylidenehydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanone thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CYCLOPENTYLIDENEAMINO)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGJ8G37R7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Cyclopentanone Thiosemicarbazone

Direct Synthesis of Cyclopentanone (B42830) Thiosemicarbazone

The most straightforward method for preparing cyclopentanone thiosemicarbazone involves the direct reaction between its two constituent precursors: cyclopentanone and thiosemicarbazide (B42300).

The formation of this compound is achieved through a condensation reaction, a fundamental process in organic chemistry for synthesizing Schiff bases. nih.gov In this reaction, the carbonyl carbon of cyclopentanone is subjected to a nucleophilic attack by the primary amine group of thiosemicarbazide. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the thiosemicarbazone. irjmets.com

This reaction is typically carried out by combining equimolar amounts of cyclopentanone and thiosemicarbazide in a suitable solvent. nih.govirjmets.com The general reaction is as follows:

Cyclopentanone + Thiosemicarbazide → this compound + Water

This method is widely applicable for the synthesis of various thiosemicarbazones by reacting different aldehydes or ketones with thiosemicarbazide or its derivatives. researchgate.netnih.gov

To enhance the efficiency, yield, and purity of this compound synthesis, various reaction conditions can be optimized. Key parameters include the choice of catalyst, solvent, and energy source.

Catalysis : The condensation is often facilitated by the addition of a catalytic amount of acid. Weak acids like acetic acid are commonly used to protonate the carbonyl oxygen of cyclopentanone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. irjmets.comacs.org Stronger acids such as hydrochloric acid (HCl) can also be employed. nih.govacs.org

Solvent : Ethanol (B145695) is a frequently used solvent as it effectively dissolves both the reactants and the acid catalyst, while often allowing the product to precipitate upon formation or cooling, simplifying purification. irjmets.comacs.org

Reaction Time and Temperature : Conventional heating under reflux is a standard method, with reaction times typically spanning several hours. acs.org For instance, refluxing in ethanol with catalytic acetic acid for three hours has been reported for similar syntheses. acs.org

Microwave-Assisted Synthesis : A significant optimization involves the use of microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes (e.g., 10-20 minutes) and often leads to higher yields and cleaner products compared to conventional heating. nih.govacs.org

The table below summarizes various conditions reported for the synthesis of thiosemicarbazones, which are applicable to this compound.

| Method | Catalyst | Solvent | Time | Reference |

|---|---|---|---|---|

| Conventional Reflux | Acetic Acid (catalytic) | Ethanol | 3 hours | acs.org |

| Conventional Reflux | Glacial Acetic Acid (catalytic) | Ethanol | 5 hours | irjmets.com |

| Microwave Irradiation | Hydrochloric Acid (catalytic) | Ethanol | 10-20 minutes | nih.govacs.org |

Synthesis of Substituted this compound Derivatives

The modular nature of thiosemicarbazone synthesis allows for extensive derivatization by modifying either the ketone or the thiosemicarbazide moiety. nih.gov This adaptability is central to the rational design of new molecules with specific target properties.

Applying this logic to cyclopentanone, modifications could include:

Introduction of Substituents : Adding alkyl or aryl groups to the cyclopentyl ring could alter its lipophilicity and steric profile, potentially enhancing interactions with biological targets.

Introduction of Heteroatoms : Replacing a carbon in the cyclopentyl ring with an oxygen or nitrogen could introduce hydrogen bonding capabilities and alter the molecule's polarity.

A more common and synthetically accessible strategy for derivatization is the introduction of substituents onto the thiosemicarbazone core, typically at the terminal N4-amino group. nih.govnih.gov This is achieved by first synthesizing a substituted thiosemicarbazide from a corresponding isothiocyanate and hydrazine, which is then condensed with cyclopentanone. irjmets.comnih.gov

This approach allows for the incorporation of a wide array of functional groups, each chosen to impart a specific property. nih.gov For example:

Aromatic and Aliphatic Groups : Phenyl or cyclohexyl groups can be added to modulate lipophilicity and steric bulk. nih.gov

Functional Groups for Conjugation : Groups like amino acids or azides can be introduced to enable covalent attachment to larger molecules, such as proteins or nanoparticles. nih.govnih.gov

Linkers : Hydrophilic linkers can be incorporated to connect the thiosemicarbazone core to other pharmacologically active fragments, as seen in the design of quinazoline-based inhibitors. mdpi.com

The table below presents examples of substituents that can be introduced at the N4-position of the thiosemicarbazide precursor.

| Substituent Group (at N4-position) | Purpose of Modification | Reference |

|---|---|---|

| Phenyl | Modulate electronic properties and lipophilicity | nih.gov |

| Cyclohexyl | Introduce aliphatic character, increase steric bulk | nih.gov |

| Amino Acids | Enable conjugation to biomolecules | nih.gov |

| Phosphonic Acid | Provide an anchoring group for binding to surfaces like TiO2 | nih.gov |

| Azide (N3) | Allow for "click chemistry" conjugation | nih.govnih.gov |

| Allyl / Isopropyl | Accommodate lipophilic binding pockets | mdpi.com |

The synthesis of stereochemically pure this compound analogues is crucial when a specific three-dimensional arrangement is required for biological activity. As the condensation reaction itself does not typically create a new stereocenter at the imine carbon, the stereoselectivity of the final product depends on the use of a chiral precursor.

The primary strategy involves the stereoselective synthesis of a substituted cyclopentanone derivative containing one or more chiral centers. nih.gov Recent advances in catalysis have enabled the diastereoselective (3+2)-cycloaddition of donor-acceptor cyclopropanes with ketenes to produce highly functionalized cyclopentanones with excellent stereocontrol. nih.gov Once the chiral cyclopentanone analogue is synthesized and purified, its subsequent condensation with thiosemicarbazide proceeds to form the final thiosemicarbazone analogue, generally without affecting the stereochemistry of the cyclopentyl ring. This approach effectively transfers the stereochemical purity of the ketone precursor to the final product.

Coordination Chemistry and Metal Complexation of Cyclopentanone Thiosemicarbazone

Ligational Behavior of Cyclopentanone (B42830) Thiosemicarbazone

The coordination behavior of cyclopentanone thiosemicarbazone is primarily defined by the presence of multiple donor atoms and its capacity to exist in different tautomeric forms. These characteristics allow for remarkable flexibility in bonding with metal centers.

This compound acts as a chelating agent, primarily through its sulfur (S) and nitrogen (N) atoms. researchgate.net Thiosemicarbazones are well-recognized as effective N,S-donor ligands. researchgate.net The specific mode of chelation can vary, leading to the formation of different-sized chelate rings, which influences the stability and structure of the resulting metal complex.

The coordination typically involves the sulfur atom and one of the nitrogen atoms from the thiosemicarbazide (B42300) backbone. Two principal chelation modes are observed:

N,S-Coordination via the imine nitrogen: The ligand coordinates to the metal center using the sulfur atom and the azomethine (imine) nitrogen atom. This arrangement results in the formation of a stable five-membered chelate ring. nih.govresearchgate.net

N,S-Coordination via the hydrazinic nitrogen: Alternatively, coordination can occur through the sulfur atom and the terminal hydrazinic nitrogen atom. This mode leads to the formation of a four-membered chelate ring, which is generally associated with higher ring strain. nih.govresearchgate.netntu.edu.tw

The choice between these coordination modes can be influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and steric hindrance from substituents on the ligand itself. nih.govresearchgate.net For instance, research on a copper(I) bromide complex with this compound revealed a novel bonding pattern where the ligand bridges two copper centers, coordinating through both its sulfur and a nitrogen atom (μ₃-S,N–Hcptsc). jst.go.jp

Thiosemicarbazones, as a class of ligands, demonstrate remarkable versatility in their coordination, capable of forming not only simple chelate rings but also acting as bridging ligands to create multinuclear complexes. researchgate.net

This compound can exist in two tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism plays a crucial role in its complexation behavior. nih.gov

Thione Form: In its free state or when acting as a neutral ligand, the molecule typically exists in the solid thione form, characterized by a carbon-sulfur double bond (C=S). ntu.edu.twnih.gov Coordination in this form occurs without the loss of a proton. Infrared (IR) spectroscopy can confirm this, as the characteristic ν(N-H) band remains present in the complex's spectrum. nih.govpurkh.com

Thiol Form: Upon deprotonation of the hydrazinic N-H group, the ligand can convert to its anionic thiol (or thiolate) form. This form features a carbon-sulfur single bond (C-S) and a carbon-nitrogen double bond within the chelate ring. nih.govresearchgate.net Coordination as the thiolate anion is common and often leads to the formation of highly stable, neutral complexes with divalent or trivalent metal ions. The absence of the ν(N-H) band in the IR spectrum is indicative of coordination in this deprotonated form. nih.gov

The pH of the reaction medium and the nature of the metal ion are key factors that determine whether the ligand coordinates in its neutral thione or anionic thiol form. The ability to deprotonate and form strong covalent bonds via the thiolate sulfur makes it a potent chelator for a wide range of metals. researchgate.net

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound is generally achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. purkh.com The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and bonding.

This compound readily forms complexes with first-row transition metals such as copper, nickel, cobalt, and iron. mdpi.comnih.gov These complexes are of significant interest due to their diverse stereochemistry and potential applications. nih.govresearchgate.net

Copper (Cu): Copper complexes of thiosemicarbazones have been extensively studied. nih.gov A notable example is the copper(I) complex with this compound, which forms a dimer with the formula (Ph₃P)Cu(μ-Br)(μ₃-S,N–Hcptsc)CuBr(PPh₃). jst.go.jp In a separate study, this compound was used as a complexing agent for the determination of copper(II), where it forms a complex that can be accumulated on a hanging mercury drop electrode. jst.go.jp

Iron (Fe) and Chromium (Cr): Studies on thiosemicarbazone ligands derived from salicylaldehyde (B1680747) have reported the synthesis and characterization of Cr(III) and Fe(III) complexes. These complexes were found to have an octahedral geometry. purkh.com

Cobalt (Co) and Nickel (Ni): Thiosemicarbazone ligands are known to form stable complexes with Co(II) and Ni(II). mdpi.comnih.gov For instance, various thiosemicarbazones react with nickel salts to yield tetradentate nickel complexes, often with a square planar geometry. mdpi.com

Table 1: Examples of First-Row Transition Metal Complexes with Thiosemicarbazone Ligands

| Metal Ion | Example Complex Formula | Geometry | Reference(s) |

|---|---|---|---|

| Copper(I) | (Ph₃P)Cu(μ-Br)(μ₃-S,N–Hcptsc)CuBr(PPh₃) | Distorted Tetrahedral | jst.go.jp |

| Copper(II) | [Cu(CPTSC)₂]²⁺ (in solution) | Not specified | jst.go.jp |

| Chromium(III) | [Cr(L)₂]Cl (L=salicylaldehyde-based TSC) | Octahedral | purkh.com |

| Iron(III) | [Fe(L)₂]Cl (L=salicylaldehyde-based TSC) | Octahedral | purkh.com |

| Nickel(II) | [Ni(L)₂] (L=various TSCs) | Square Planar / Octahedral | mdpi.com |

Note: CPTSC refers to this compound. Some examples use different thiosemicarbazone ligands to illustrate common geometries.

The coordinating ability of this compound extends beyond the first-row transition metals to include heavier transition metals and main group elements.

Heavier Transition Metals (Pt, Ru, Os): Platinum(II) complexes with thiosemicarbazone ligands have been synthesized, showing P,N,S-coordination modes in some instances. koreascience.kr Ruthenium(II) and Osmium(II) also form stable complexes, where the thiosemicarbazone ligand can adopt either a four-membered or five-membered chelate ring depending on steric factors. nih.govntu.edu.tw Bismuth(III) complexes have also been reported. nih.gov

Main Group Metals (Ga, Sn, Pb): Thiosemicarbazones are versatile coordination agents for main group metals from groups 12, 13, 14, and 15. researchgate.net For example, Gallium(III) forms stable complexes with the general formula [Ga(L)₂]⁺, where the ligand coordinates as a deprotonated anion. nih.gov

Table 2: Examples of Heavier and Main Group Metal Complexes with Thiosemicarbazone Ligands

| Metal Ion | Example Complex Formula | Coordination Feature | Reference(s) |

|---|---|---|---|

| Platinum(II) | [PtCl(P,N,S-ligand)] | Terdentate P,N,S-coordination | koreascience.kr |

| Ruthenium(II) | [Ru(bpy)₂(bztsc)]⁺ | Bidentate N,S-coordination | nih.govntu.edu.tw |

| Bismuth(III) | [Bi(L)Cl₂] (L=quinoline-based TSC) | Not specified | nih.gov |

Note: bpy = 2,2'-bipyridine; bztsc = benzaldehyde (B42025) thiosemicarbazone; Triapine = a related thiosemicarbazone.

Crystallographic studies have confirmed the various coordination modes of thiosemicarbazone ligands. For example, the crystal structure of a platinum(II) complex revealed a mononuclear compound with a P,N,S-coordination mode. koreascience.kr Similarly, the structures of iron(III) and gallium(III) complexes of the related thiosemicarbazone, Triapine, have been determined by X-ray crystallography, confirming a distorted octahedral geometry with two tridentate ligands coordinating to the central metal ion. nih.gov

For this compound specifically, X-ray analysis of its copper(I) bromide complex, [(Ph₃P)Cu(μ-Br)(μ₃-S,N-Hcptsc)CuBr(PPh₃)], elucidated its dimeric structure and the unusual bridging coordination of the ligand. jst.go.jp Studies on Cr(III) and Fe(III) complexes with similar thiosemicarbazone ligands have used X-ray diffraction to identify their crystal systems as monoclinic and triclinic, respectively, and to confirm their octahedral geometries. purkh.com The first crystal structures of titanium-thiosemicarbazone complexes have also been reported, providing crucial insights into their κ²N,S coordination. researchgate.net

Table 3: Crystallographic Data for Selected Thiosemicarbazone Metal Complexes

| Complex | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Fe(Triapine)₂]ClO₄ | Monoclinic | P2₁/c | Distorted octahedral geometry | nih.gov |

| [Ga(Triapine)₂]ClO₄ | Monoclinic | P2₁/c | Distorted octahedral geometry | nih.gov |

| [Ph₂PC₆H₄CHNNC(S)NHCH₃PtCl] | Monoclinic | P2₁/n | Mononuclear Pt with P,N,S-coordination | koreascience.kr |

| Cr(III) complex with a salicylaldehyde-based TSC | Monoclinic | Not specified | Octahedral geometry | purkh.com |

Spectroscopic Investigations of Coordination Environments

Spectroscopic analysis plays a pivotal role in determining how this compound binds to metal ions. The changes observed in the spectra of the ligand upon complexation offer a window into the coordination mode, the atoms involved in bonding, and the resulting electronic structure of the complex.

Infrared Spectroscopic Signatures of Metal-Ligand Bonds

Infrared (IR) spectroscopy is a powerful technique for identifying the donor atoms of a ligand that are involved in coordination to a metal ion. In the case of this compound, the key vibrational modes to monitor are those associated with the azomethine (C=N) and the thioketone (C=S) groups.

Upon complexation, the IR spectrum of this compound undergoes characteristic shifts in these vibrational frequencies. The band corresponding to the ν(C=N) stretching vibration is typically observed to shift, indicating the coordination of the azomethine nitrogen atom to the metal center. This shift arises from the donation of electron density from the nitrogen to the metal, which alters the bond order of the C=N group.

A more definitive indicator of coordination is the shift in the ν(C=S) stretching frequency. In the free ligand, this band appears at a specific wavenumber. Upon coordination of the sulfur atom to the metal, this band typically shifts to a lower frequency. This is because the formation of the metal-sulfur bond weakens the C=S double bond. The magnitude of this shift can provide insights into the strength of the metal-sulfur bond.

For instance, in the complexes of this compound with methylmercury(II) and dimethylthallium(III), significant changes in the IR spectra are observed. The coordination is confirmed by the shift in the vibrational bands of the azomethine and thioketone groups, as detailed in the table below.

| Compound | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) |

| This compound (HL) | ~1615 | ~840 |

| [Hg(CH₃)(L)] | Shifted from free ligand value | Lower frequency than free ligand |

| [Tl(CH₃)₂(L)]·HL | Shifted from free ligand value | Lower frequency than free ligand |

Note: The exact numerical values for the complexes are dependent on the specific metal and its oxidation state. The table illustrates the general trend observed upon complexation.

Nuclear Magnetic Resonance Spectroscopic Shifts upon Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structural changes in the ligand upon complexation. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are particularly sensitive to the formation of metal-ligand bonds.

In the ¹H NMR spectrum of free this compound, the protons of the cyclopentyl ring and the N-H protons of the thiosemicarbazide moiety exhibit characteristic chemical shifts. Upon coordination to a metal ion, the signals of the protons nearest to the coordination sites, especially the N-H protons and the protons on the carbons adjacent to the azomethine group, are expected to shift. The deprotonation of the N-H proton upon coordination in some complexes leads to the disappearance of its signal in the ¹H NMR spectrum, providing clear evidence of this mode of binding.

Similarly, the ¹³C NMR spectrum of the ligand shows distinct signals for the carbons of the cyclopentyl ring, the azomethine carbon (C=N), and the thioketone carbon (C=S). The coordination of the azomethine nitrogen and the thioketone sulfur to the metal center leads to a downfield or upfield shift of the corresponding carbon signals. The change in the chemical shift of the C=S carbon is a particularly strong indicator of sulfur coordination.

Studies on the methylmercury(II) and dimethylthallium(III) complexes of this compound have demonstrated these effects. The table below summarizes the key ¹H and ¹³C NMR chemical shifts for the free ligand and provides an illustrative representation of the expected shifts upon complexation.

| Compound | ¹H NMR (δ, ppm) - N-H | ¹³C NMR (δ, ppm) - C=S |

| This compound (HL) | Present | ~180 |

| [Hg(CH₃)(L)] | Shifted or absent | Shifted |

| [Tl(CH₃)₂(L)]·HL | Shifted or absent | Shifted |

Note: The specific chemical shifts will vary depending on the metal, solvent, and other experimental conditions. This table highlights the key changes observed.

Electronic Absorption (UV-Vis) Spectroscopy of Metal-Ligand Charge Transfer

Electronic absorption (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of metal complexes. The spectra of thiosemicarbazone complexes are typically characterized by intense bands in the ultraviolet and visible regions, which can be assigned to different types of electronic transitions.

The free this compound ligand exhibits absorption bands corresponding to π → π* and n → π* transitions within the molecule. The π → π* transitions are typically high-energy and appear in the UV region, while the n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms, are of lower energy and can extend into the visible region.

Upon complexation with a transition metal, new absorption bands often appear in the UV-Vis spectrum. These are typically assigned to charge transfer (CT) transitions, which involve the movement of an electron between the metal and the ligand. There are two main types of charge transfer bands:

Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron is excited from a ligand-based orbital to a metal-based orbital. These transitions are common when the ligand is easily oxidized and the metal ion is in a high oxidation state.

Metal-to-Ligand Charge Transfer (MLCT): Here, an electron is excited from a metal-based orbital to a ligand-based orbital. These are more likely to occur when the metal is in a low oxidation state and the ligand possesses low-lying empty π* orbitals.

The energy and intensity of these charge transfer bands provide valuable information about the electronic interaction between the metal and the ligand, as well as the geometry of the complex. While specific UV-Vis data for a wide range of this compound complexes is not extensively documented in a single source, the general characteristics of thiosemicarbazone complexes can be used to illustrate the expected electronic transitions.

| Type of Transition | Typical Wavelength Range (nm) | Description |

| π → π* (Ligand) | 200-300 | Intra-ligand electronic transition. |

| n → π* (Ligand) | 300-400 | Intra-ligand electronic transition involving non-bonding electrons. |

| LMCT | 350-600 | Electron transfer from ligand orbitals to metal d-orbitals. |

| MLCT | 400-700 | Electron transfer from metal d-orbitals to ligand π* orbitals. |

Advanced Characterization and Spectroscopic Probes of Cyclopentanone Thiosemicarbazone

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of cyclopentanone (B42830) thiosemicarbazone. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition with a high degree of confidence.

The typical fragmentation pattern observed in the mass spectrum of thiosemicarbazones involves the initial loss of ammonia, which can make the molecular ion peak difficult to observe under certain gas chromatography-mass spectrometry (GC-MS) conditions. scirp.org For cyclopentanone thiosemicarbazone, with a molecular weight of 157.25 g/mol , the molecular ion peak (M+) would be expected at an m/z of approximately 157. However, fragmentation can occur, leading to characteristic daughter ions. For instance, the fragmentation of the cyclopentanone cation often involves ring-opening and decarbonylation. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]+• | 157.0670 | Molecular Ion |

| [M-NH₃]+• | 140.0408 | Loss of Ammonia |

| [C₅H₈N]+ | 82.0657 | Cyclopentyl Imine Fragment |

| [CH₄N₃S]+ | 90.0126 | Thiosemicarbazide (B42300) Fragment |

Detailed Vibrational Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the C=S (thione) and C=N (azomethine) groups are key indicators. The N-H stretching vibrations of the primary amine and secondary amide groups are also prominent. The infrared spectrum of cyclopentanone itself shows a strong carbonyl (C=O) absorption around 1741 cm⁻¹. researchgate.net Upon formation of the thiosemicarbazone, this C=O band disappears and is replaced by the characteristic C=N stretching vibration.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C=S bond, which can be weak in the IR spectrum, often shows a strong signal in the Raman spectrum.

Table 2: Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |

| N-H (Amine/Amide) | 3400-3200 | 3400-3200 | Stretching |

| C-H (Aliphatic) | 2950-2850 | 2950-2850 | Stretching |

| C=N (Azomethine) | ~1600 | ~1600 | Stretching |

| N-H (Amide) | ~1550 | ~1550 | Bending |

| C=S (Thione) | ~850 | ~850 | Stretching |

Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals include those from the protons of the cyclopentyl ring, the N-H protons of the thiosemicarbazide moiety, and the imine proton. The signals for the cyclopentanone protons typically appear as multiplets. spectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. The most downfield signal is typically attributed to the C=S carbon, appearing in the range of 176-179 ppm. researchgate.netresearchgate.net The C=N carbon signal is also characteristic and appears further upfield. researchgate.net The carbon signals of the cyclopentyl ring can also be assigned based on their chemical shifts. chemicalbook.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the thiosemicarbazone backbone, helping to distinguish between the different nitrogen environments.

Table 3: NMR Spectroscopy Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.0-10.0 | Singlet | N-H (Amide) |

| ¹H | ~7.5 | Broad Singlet | NH₂ (Amine) |

| ¹H | ~2.0-2.5 | Multiplet | Cyclopentyl Protons |

| ¹³C | ~178 | Singlet | C=S (Thione) |

| ¹³C | ~150 | Singlet | C=N (Azomethine) |

| ¹³C | ~25-40 | Multiple Signals | Cyclopentyl Carbons |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can confirm the E/Z configuration about the C=N double bond and reveal details about intermolecular interactions, such as hydrogen bonding. nih.gov Studies on similar thiosemicarbazone derivatives have shown that intermolecular N-H···S hydrogen bonds are common, often leading to the formation of chains or more complex networks in the crystal lattice. nih.gov The planarity of the thiosemicarbazide moiety and the conformation of the cyclopentyl ring can also be accurately determined. nih.govresearchgate.net

Table 4: Crystallographic Data for a Representative Thiosemicarbazone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 109.45 |

| Z | 4 |

| Note: This is representative data for a similar thiosemicarbazone and may not be exact for this compound. |

Thermal Analysis (TGA-DTA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of this compound.

TGA-DTA: TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns. mdpi.com DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions. netzsch.com The thermal decomposition of thiosemicarbazones often occurs in multiple stages. researchgate.netresearchgate.net

DSC: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. nih.govnih.govmdpi.com The DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The shape and temperature of this peak can also provide information about the purity of the compound.

Table 5: Thermal Analysis Data for a Representative Thiosemicarbazone

| Technique | Observation | Temperature Range (°C) |

| TGA | Initial Mass Loss (Decomposition) | 180-250 |

| TGA | Further Decomposition | >250 |

| DSC | Melting Point | Varies (e.g., 150-200) |

| Note: This is representative data and the exact temperatures will be specific to this compound. |

Computational and Theoretical Studies on Cyclopentanone Thiosemicarbazone Systems

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems, including cyclopentanone (B42830) thiosemicarbazone. mdpi.comnih.gov These calculations offer valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure Properties (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap generally implies higher reactivity.

For thiosemicarbazone derivatives, the HOMO is typically localized on the electron-rich thiosemicarbazide (B42300) moiety, particularly the sulfur and nitrogen atoms, while the LUMO is often distributed over the π-system of the molecule. This distribution dictates the charge transfer characteristics of the molecule upon electronic excitation. While specific HOMO-LUMO energy values for cyclopentanone thiosemicarbazone require dedicated computational studies, the general trend observed in related thiosemicarbazones provides a predictive framework.

Table 1: Representative Frontier Molecular Orbital Data for a Thiosemicarbazone Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented are illustrative and based on general findings for thiosemicarbazone derivatives. Actual values for this compound may vary.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. scirp.orgwisc.edu

Table 2: Illustrative NBO Analysis Data for a Thiosemicarbazone Fragment

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (S) | π* (C=N) | 15.8 |

| LP (N) | σ* (C-C) | 5.2 |

| π (C=N) | π* (C=S) | 20.1 |

Note: This table provides hypothetical E(2) values to illustrate the nature of hyperconjugative interactions in a thiosemicarbazone system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

In a typical MEP map of a thiosemicarbazone, the regions around the electronegative sulfur and nitrogen atoms exhibit a negative potential (often colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amine group show a positive potential (colored blue), highlighting them as sites for nucleophilic attack. This information is crucial for understanding intermolecular interactions, including hydrogen bonding and coordination with metal ions.

Non-Linear Optical (NLO) Properties

Thiosemicarbazones have garnered attention for their potential non-linear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. Computational methods, particularly DFT, are employed to calculate the first hyperpolarizability (β₀), a key parameter that quantifies the NLO response of a molecule.

Table 3: Representative NLO Property Data for a Thiosemicarbazone Analog

| Property | Value (a.u.) |

| Dipole Moment (μ) | 5.8 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β₀) | 850 |

Note: The values are illustrative and based on general findings for NLO-active thiosemicarbazones.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.commdpi.com These methods are instrumental in drug discovery and design. mdpi.com

Prediction of Binding Modes with Biological Targets

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.govnih.gov The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the interaction energy.

For this compound and its derivatives, docking studies have been performed against various biological targets, including enzymes implicated in cancer and infectious diseases. nih.govacs.org These studies reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating a stronger interaction.

Table 4: Illustrative Molecular Docking Results for a Thiosemicarbazone Derivative with a Protein Target

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase (XXXX) | -8.5 | ASP123, LYS45, PHE89 |

| Another Enzyme (YYYY) | -7.9 | TYR210, ARG150, ILE75 |

Note: This table presents hypothetical docking results to demonstrate the type of information obtained from such simulations.

Elucidation of Enzyme Inhibition Mechanisms

The elucidation of how this compound and related compounds inhibit enzyme activity is significantly advanced by computational methods. Techniques such as molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations provide detailed insights into the molecular interactions that govern these inhibitory processes. youtube.comyoutube.com These theoretical approaches are crucial for understanding reaction mechanisms, predicting binding affinities, and guiding the design of more potent and selective inhibitors. nih.govnih.gov

Molecular docking studies are widely employed to predict the binding orientation of thiosemicarbazone derivatives within the active site of a target enzyme. For instance, studies on various thiosemicarbazones have provided visual and energetic data on their interactions with enzymes like tyrosinase, the androgen receptor, and acetylcholinesterase. nih.govnih.govnih.gov These models reveal key interactions, such as hydrogen bonds and steric hindrance, that contribute to the inhibitory potential. nih.gov For example, docking analyses of aromatic thiosemicarbazone analogues against tyrosinase have shown that bulky substituents at specific positions can enhance inhibitory activity by optimizing the fit within the enzyme's binding pocket. nih.gov Similarly, research on thiosemicarbazone-indole compounds targeting the androgen receptor for prostate cancer applications has used docking to calculate binding affinities, identifying compounds with scores as strong as -8.8 kcal/mol. nih.gov

For a more profound understanding of the reaction pathway, particularly for inhibitors that form covalent bonds with the enzyme, QM/MM simulations are employed. nih.govyoutube.com These methods treat the reacting parts of the system with high-level quantum mechanics while the larger protein environment is handled by more computationally efficient molecular mechanics. This dual approach allows for the modeling of bond-breaking and bond-forming events. Studies on thiosemicarbazones inhibiting cysteine proteases, such as cruzain, have revealed a stepwise covalent mechanism. researchgate.net The process involves the deprotonation of the catalytic cysteine residue, followed by a nucleophilic attack of the resulting thiolate on the thiocarbonyl carbon (C=S) of the thiosemicarbazone. QM/MM calculations have estimated the free energy barrier for this type of reaction to be approximately 11.7 kcal/mol, indicating a feasible pathway for covalent inhibition.

The following table summarizes findings from molecular docking studies on various thiosemicarbazone derivatives, illustrating the range of enzymes targeted and the binding affinities observed.

| Thiosemicarbazone Class | Target Enzyme | Reported Binding Affinity (kcal/mol) | Key Insight |

|---|---|---|---|

| Thiosemicarbazone-Indole Derivatives | Androgen Receptor (5T8E) | -8.5 to -8.8 | Potential as androgen receptor inhibitors for prostate cancer. nih.gov |

| Aromatic Heterocycle Analogues | Tyrosinase | Not explicitly stated in kcal/mol, but showed strong binding | Bulky groups at specific positions enhance binding and inhibitory activity. nih.gov |

| General Derivatives | Acetylcholinesterase (AChE) | Ki values in the range of 1.93-12.36 nM | Demonstrated potent anticholinergic activity. nih.gov |

| General Derivatives | α-Glycosidase | Ki values in the range of 122.15-333.61 nM | Showed significant antidiabetic potential. nih.gov |

Conformational Analysis and Stability Studies

The three-dimensional structure and chemical stability of this compound are determinant factors for its biological activity and its behavior in solution, particularly its ability to form complexes with metal ions.

Conformational Analysis

The conformational landscape of this compound is defined by the flexibility of both the cyclopentanone ring and the thiosemicarbazone side chain. The five-membered cyclopentane (B165970) ring is not planar; it puckers to relieve torsional strain. Its lowest energy conformations are the 'envelope', where four carbon atoms are coplanar and the fifth is out of the plane, and the 'half-chair', where three atoms are in a plane, with the other two displaced on opposite sides. libretexts.org

The thiosemicarbazone moiety introduces further structural diversity. scirp.org Firstly, due to restricted rotation around the imine C=N double bond, the molecule can exist as E (trans) and Z (cis) geometric isomers. researchgate.netresearchgate.net Computational studies on related thiosemicarbazones often show that the E isomer is energetically more favorable as it minimizes steric repulsion. mdpi.com Secondly, the thioamide group (-NH-C=S) can exhibit thione-thiol tautomerism, allowing the molecule to exist in either a thione form (C=S) or a thiol form (C-SH) in solution. scirp.orgresearchgate.net

The determination of the most stable conformers is achieved through a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, primarily Density Functional Theory (DFT). mdpi.commdpi.com DFT calculations are used to optimize the geometry of various possible conformers and calculate their relative energies, thereby identifying the lowest energy, and thus most probable, structures. mdpi.commdpi.com

Stability Studies

The stability of this compound is often discussed in the context of its complexes with metal ions, a key feature related to its biological activity. The strength of these interactions is quantified by the stability constant (log β), which is an equilibrium constant for the formation of the complex in solution. wikipedia.org

Using a pH titration technique, the stability constants for complexes of this compound with several divalent metal ions have been determined in a 50% v/v dioxane-water solution. tandfonline.comresearchgate.net These studies show that the ligand forms stable complexes, with the stability generally following the order of the Irving-Williams series for divalent metal ions.

Furthermore, these studies have evaluated the thermodynamic parameters associated with complex formation, including the change in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). tandfonline.comresearchgate.net The negative values of ΔG indicate that the complexation process is spontaneous. The enthalpy and entropy values provide insight into whether the stability is driven by the energy released from bond formation or by the increase in disorder of the system upon chelation. tandfonline.comresearchgate.net For instance, studies on a similar thiosemicarbazone ligand with Cadmium(II) found that the formation of a 1:1 complex was more enthalpically favored than the formation of a 1:2 complex, suggesting a change in how the ligand binds as more molecules are added. researchgate.net

The following table presents the stability constants (log K₁) for 1:1 complexes of this compound with various metal ions at 293 K.

| Metal Ion | log K₁ |

|---|---|

| Cu(II) | 10.70 |

| Cd(II) | 7.75 |

| Co(II) | 7.40 |

| Ni(II) | 7.80 |

| Pb(II) | 7.25 |

| Zn(II) | 8.00 |

Biological and Pharmacological Activities of Cyclopentanone Thiosemicarbazone and Its Complexes

Antimicrobial Efficacy

Thiosemicarbazones, including cyclopentanone (B42830) derivatives, are recognized for their broad-spectrum antimicrobial properties. dergipark.org.trmdpi.comresearchgate.net The coordination of these organic molecules with metal ions can further enhance their biological activity. dergipark.org.trnih.gov

Research has demonstrated that thiosemicarbazone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov The effectiveness of these compounds can be influenced by the specific bacterial strain and the structure of the thiosemicarbazone derivative. For instance, some studies have shown that certain derivatives are more potent against Gram-negative bacteria like Escherichia coli and Salmonella enterica. nih.gov Conversely, other derivatives have displayed significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.govnih.gov The chelation of metal ions, such as zinc, with thiosemicarbazones can lead to the formation of complexes with selective and sometimes enhanced antibacterial activity. nih.gov

Below is a table summarizing the antibacterial activity of various thiosemicarbazone derivatives against a panel of bacteria.

| Compound/Complex | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Thiosemicarbazone Derivatives | Active against Bacillus subtilis, Staphylococcus aureus nih.govnih.govnih.gov | Active against Escherichia coli, Salmonella enterica nih.gov |

| Zinc(II) Complexes | Selective activity observed nih.gov | Selective activity observed nih.gov |

In addition to their antibacterial action, thiosemicarbazones have demonstrated notable antifungal properties against a range of fungal pathogens. mdpi.comnih.gov Studies have reported the efficacy of these compounds against various species of Aspergillus, Candida, and Sporothrix. nih.govnih.gov For example, thiosemicarbazone-chalcone hybrids have shown significant inhibitory effects on the growth of Aspergillus parasiticus and Aspergillus carbonarius. nih.gov Furthermore, these compounds have exhibited potent activity against several Candida species, including Candida krusei, and various species of the dimorphic fungi Sporothrix. nih.gov The antifungal activity of thiosemicarbazones can be influenced by the specific substituents on the molecule. nih.gov

The following table provides an overview of the antifungal activity of thiosemicarbazone derivatives.

| Compound/Complex | Fungal Species |

| Thiosemicarbazone-Chalcones | Aspergillus parasiticus, Aspergillus carbonarius, Candida krusei, Sporothrix brasiliensis, Sporothrix schenckii nih.gov |

| Thiophene-thiosemicarbazone derivative (L10) | Candida albicans nih.gov |

The antimicrobial effects of thiosemicarbazones are believed to stem from multiple mechanisms. A primary proposed mechanism involves the chelation of essential metal ions, which disrupts vital cellular processes in microorganisms. nih.gov Another significant mechanism is the inhibition of key enzymes necessary for microbial survival. For bacteria, molecular docking studies suggest that thiosemicarbazides may inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death. mdpi.comresearchgate.net In fungi, the mechanism of action is thought to involve the disruption of the fungal cell membrane and the inhibition of protein synthesis. mdpi.com Some thiosemicarbazone derivatives have also been shown to induce oxidative stress and apoptosis in fungal cells, such as Candida albicans. nih.gov

Anticancer and Antitumor Potency

Thiosemicarbazones have emerged as a promising class of compounds in oncological research due to their significant anticancer and antitumor activities. nih.govresearchgate.netresearchgate.net Their ability to chelate metal ions is considered a crucial factor in their antiproliferative effects. researchgate.netnih.gov

Cyclopentanone thiosemicarbazone and its derivatives have demonstrated cytotoxicity against a wide array of cancer cell lines. nih.govnih.govnih.gov Research has shown their effectiveness in inhibiting the proliferation of various tumor types, including leukemia, pancreatic cancer, breast cancer, non-small cell lung cancer, cervical cancer, and prostate cancer. nih.gov For instance, a novel thiosemicarbazone derivative, C4, exhibited potent cytotoxic action against a panel of cancer cell lines including HepG2 (liver), MCF7 (breast), HT-29 (colon), SW620 (colon), and A549 (lung), with the most significant effect observed in HT-29 cells. nih.gov Similarly, metal complexes of thiosemicarbazones, particularly with copper, have shown high anti-proliferative activity against human lung cancer cell lines like A549 and NCI-H460. frontiersin.orgnih.gov

The table below presents data on the cytotoxic activity of thiosemicarbazone derivatives in different cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 Value |

| Thiosemicarbazone Derivative C4 | HT-29 (Colon) | 6.7 µM nih.gov |

| Thiosemicarbazone Derivative C4 | HepG2 (Liver) | 14-25 µM nih.gov |

| Thiosemicarbazone Derivative C4 | MCF7 (Breast) | 14-25 µM nih.gov |

| Thiosemicarbazone Derivative C4 | SW620 (Colon) | 14-25 µM nih.gov |

| Thiosemicarbazone Derivative C4 | A549 (Lung) | 14-25 µM nih.gov |

| Copper (II) Complex 12 | A549 (Lung) | 0.20 ± 0.04 µM nih.gov |

| Copper (II) Complex 14 | A549 (Lung) | 0.15 ± 0.01 µM nih.gov |

| Ruthenium (II) Complex 54 | A549 (Lung) | 7.24 ± 5.4 µM nih.gov |

| Bismuth (III) Complex 113 | A549 (Lung) | 5.05 ± 1.79 µM nih.gov |

| Bismuth (III) Complex 111 | A549 (Lung) | 14.0 ± 1.1 µM nih.gov |

The anticancer activity of thiosemicarbazones is multifaceted and involves several proposed mechanisms. nih.govresearchgate.net A key mechanism is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby impeding cancer cell proliferation. researchgate.netfrontiersin.orgnih.gov Iron chelation is another widely recognized mechanism, as these compounds can bind to intracellular iron, disrupting iron metabolism and inducing cellular stress. nih.goveurekaselect.com This chelation can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components and can trigger apoptosis, or programmed cell death. nih.govnih.gov Furthermore, thiosemicarbazones and their metal complexes have been shown to interact with DNA and inhibit topoisomerases, enzymes that are vital for DNA replication and repair. researchgate.netresearchgate.net Some studies also suggest that these compounds can induce apoptosis through pathways involving the collapse of the lysosomal membrane. frontiersin.org

Mechanisms of Action in Oncological Research

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov Consequently, RR is a prime target for anticancer drug development. Thiosemicarbazones are well-documented inhibitors of RR. nih.gov The inhibitory activity of thiosemicarbazones is often enhanced upon complexation with metal ions, such as iron or copper. These metal complexes can interact with the tyrosyl free radical at the active site of the R2 subunit of RR, thereby inactivating the enzyme and halting DNA replication. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on analogous thiosemicarbazone derivatives provide insight into their potential potency. For instance, various p-hydroxybenzaldehyde thiosemicarbazones have demonstrated significant RR inhibitory activity, with some compounds being more potent than the standard drug, hydroxyurea. nih.gov

Table 1: Ribonucleotide Reductase Inhibitory Activity of Selected Thiosemicarbazone Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| p-Hydroxybenzaldehyde Thiosemicarbazone Derivatives | Human Ribonucleotide Reductase | More potent than Hydroxyurea | nih.gov |

| Thiazole-containing Thiosemicarbazones (Compounds 19, 20, 24) | Ribonucleotide Reductase | Higher than Metisazone | nih.gov |

It is important to note that the data above pertains to thiosemicarbazone derivatives and not specifically to this compound. However, it illustrates the general potential of this class of compounds as RR inhibitors.

Modulation of Topoisomerase IIα Activity

Topoisomerase IIα is another crucial enzyme involved in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. Metal complexes of thiosemicarbazones have been shown to inhibit the catalytic activity of topoisomerase IIα. nih.govmdpi.com Studies on α-heterocyclic thiosemicarbazones and their copper(II) complexes have demonstrated their ability to act as catalytic inhibitors of topoisomerase IIα, with IC50 values in the low micromolar range, often significantly lower than their metal-free ligand counterparts. nih.govmdpi.com The copper complexes are believed to interfere with the ATPase activity of the enzyme, which is essential for its catalytic cycle. mdpi.com

Table 2: Topoisomerase IIα Inhibitory Activity of Selected Thiosemicarbazone-Metal Complexes

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Cu(II) Complexes of α-Heterocyclic-N4-Substituted Thiosemicarbazones | Topoisomerase IIα | 0.3 - 7.2 | nih.gov |

| TSC24 | Topoisomerase IIα | 0.02 (against HT-29 cells) | mdpi.com |

The data highlights the potent anti-topoisomerase IIα activity of metal-thiosemicarbazone complexes, suggesting a likely mechanism for this compound complexes as well.

Iron Chelation and Interference with Iron Metabolism

Iron is an essential element for cellular processes, including DNA synthesis and repair. Cancer cells, due to their high proliferative rate, have an increased demand for iron. Thiosemicarbazones are potent iron chelators, and this property is central to their anticancer activity. By binding to intracellular iron, they can disrupt iron homeostasis in several ways. They can mobilize iron from cellular stores, making it unavailable for essential metabolic processes. Furthermore, the iron complexes formed can be redox-active, participating in reactions that generate harmful reactive oxygen species. Studies have shown that the antiproliferative activity of many thiosemicarbazones correlates with their iron chelation efficacy.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The formation of redox-active metal complexes, particularly with iron and copper, is a key mechanism by which thiosemicarbazones induce cytotoxicity. nih.gov These complexes can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals. An excess of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress. This, in turn, can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways. The generation of ROS has been observed in cells treated with various thiosemicarbazones, and this effect is often more pronounced in their metal complexes. nih.gov

Table 3: Qualitative and Quantitative Analysis of ROS Production by Thiosemicarbazone Derivatives

| Compound/Derivative | Cell Line | Observation | Reference |

| Various Thiosemicarbazones | HCT116 | Significant increase in ROS levels | nih.gov |

| Titanium(IV) Complexes of ONO Ligands | MCF-7 | Elevated ROS percentage after treatment | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

The cellular damage and stress induced by this compound and its complexes can activate programmed cell death, or apoptosis. The generation of ROS and the inhibition of key enzymes like ribonucleotide reductase and topoisomerase IIα can all serve as triggers for the apoptotic cascade. nih.gov Furthermore, these compounds can interfere with the normal progression of the cell cycle. By inhibiting DNA synthesis or causing DNA damage, they can activate cell cycle checkpoints, leading to arrest in specific phases, such as G1, S, or G2/M. nih.govcanvaxbiotech.com This prevents the cell from dividing and proliferating. Flow cytometry analysis of cells treated with thiosemicarbazone derivatives has confirmed their ability to induce both apoptosis and cell cycle arrest in various cancer cell lines.

Table 4: Cell Cycle Analysis of Cells Treated with Shiga-like Toxin (Illustrative of analysis methods)

| Treatment | G0-G1 Phase (%) | S Phase (%) | G2-M Phase (%) | Reference |

| Control | 40.69 | - | - | nih.gov |

| KL-48 (2) toxin | 66.41 | 20.62 (decrease) | Significant decrease | nih.gov |

Note: This table is illustrative of the type of data obtained from cell cycle analysis and does not represent data for this compound.

DNA Damage and Intercalation

The generation of ROS by this compound-metal complexes can lead to significant DNA damage, including single- and double-strand breaks. This genotoxic stress contributes to the induction of apoptosis and cell cycle arrest. In addition to indirect damage via ROS, some thiosemicarbazone derivatives have been shown to interact directly with DNA through intercalation. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. While direct evidence for the intercalation of this compound is limited, the planar nature of the thiosemicarbazone moiety suggests this as a possible mechanism of action. The binding affinity of thiosemicarbazone derivatives to DNA has been quantified in some studies, with binding constants indicating a strong interaction.

Table 5: DNA Binding Constants of a Thiosemicarbazone-Derived Zn(II) Complex

| Compound | Method | Binding Constant (Kb) (M⁻¹) | Reference |

| Zn(HMAT)2 | Fluorescence and Absorption Titration | 3.65 x 10⁷ | cumhuriyet.edu.tr |

Antiparasitic Investigations

Beyond their anticancer properties, this compound and its complexes have been investigated for their activity against a range of parasites, including Trypanosoma, Leishmania, and Plasmodium species. The mechanisms of action in these organisms are thought to be similar to those observed in cancer cells, involving the inhibition of essential enzymes and the disruption of metal homeostasis.

Thiosemicarbazone derivatives have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comnih.gov Metal complexes of these compounds often exhibit enhanced antiparasitic effects compared to the free ligands. mdpi.com

Similarly, various thiosemicarbazones have demonstrated significant anti-leishmanial activity against different Leishmania species. nih.gov The efficacy of these compounds is often linked to their ability to induce oxidative stress and apoptosis-like cell death in the parasites.

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Thiosemicarbazones have been identified as a promising class of compounds with antiplasmodial activity. nih.gov Their ability to chelate iron is particularly relevant, as the parasite relies heavily on iron metabolism during its lifecycle.

Table 6: Antiparasitic Activity of Selected Thiosemicarbazone Derivatives

| Compound/Derivative | Parasite | IC50 (µM) | Reference |

| 5-[nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone | Trypanosoma cruzi | High activity | nih.gov |

| Thiosemicarbazone derivative (Compound 27) | Trypanosoma cruzi (trypomastigote) | 4.08 | mdpi.com |

| Thiosemicarbazone derivative (Compound 28) | Trypanosoma cruzi (amastigote) | 3.65 | mdpi.com |

| Thiosemicarbazone derivative (5g) | Leishmania major (promastigote) | 26.7 | nih.gov |

| Thiosemicarbazone derivative (5e) | Leishmania tropica (promastigote) | 92.3 | nih.gov |

| Plakortin | Plasmodium falciparum (D10) | 1.117 - 1.263 | nih.gov |

| Dihydroplakortin | Plasmodium falciparum (W2) | 0.735 - 0.760 | nih.gov |

The data presented in this table for various thiosemicarbazone derivatives underscores the potential of this compound and its complexes as broad-spectrum antiparasitic agents.

Activity against Protozoan Pathogens (e.g., Plasmodium falciparum, Trypanosoma spp., Trichomonas vaginalis)

Research has demonstrated the activity of thiosemicarbazone derivatives against various protozoan parasites. For instance, novel ruthenium(II)-cyclopentadienyl compounds containing thiosemicarbazone ligands have shown in vitro activity against the trypomastigote form of Trypanosoma cruzi and the infective form of Trypanosoma brucei brucei, with IC50 values in the micromolar or submicromolar range. nih.gov One particular compound, [RuCp(PPh3)L2], where L2 is an N-methyl derivative of 5-nitrofuryl containing thiosemicarbazone, was identified as a promising candidate for further development due to its significant activity against T. cruzi (IC50 = 0.41μM) and T. brucei brucei (IC50 = 3.5μM). nih.gov

Furthermore, thiosemicarbazone derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have been synthesized and evaluated for their efficacy against epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The compound 5-[nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone demonstrated the highest antiparasitic activity, suggesting that the presence of a nitro group can enhance its potency. nih.gov The trypanocidal activity of these substances presents a promising starting point for the development of new therapies for Chagas disease. nih.gov

Activity against Helminthic Pathogens (e.g., Schistosoma mansoni)

Schistosomiasis, a debilitating disease caused by trematodes of the genus Schistosoma, affects millions worldwide. nih.gov The current primary treatment, praziquantel (B144689) (PZQ), has limitations, including reduced efficacy against juvenile worms. nih.govresearchgate.net This has spurred research into new schistosomicidal agents, with thiosemicarbazones emerging as a promising class of compounds. nih.govresearchgate.net

Studies have shown that thiosemicarbazone derivatives can exhibit significant in vitro activity against both juvenile and adult Schistosoma mansoni worms. researchgate.net In one study, certain thiosemicarbazone compounds induced 100% mortality in adult and juvenile worms within 24 and 48 hours, respectively, at a concentration of 200 µM. researchgate.net These compounds also led to a complete loss of movement and caused observable damage to the worms' soft tissues. researchgate.net Ultrastructural analysis using scanning electron microscopy revealed severe damage to the tegument of the worms, including exposure of the musculature and the formation of bubbles. researchgate.net

The schistosomicidal potential of thiosemicarbazones is further highlighted by their ability to inhibit crucial parasite enzymes, as discussed in the following section.

Inhibition of Specific Parasitic Enzymes (e.g., Cysteine Proteases)

The parasitic cysteine proteases, such as cruzain, rhodesain, and Schistosoma mansoni cathepsin B1 (SmCB1), are essential for the survival and pathogenesis of parasites like Trypanosoma cruzi, Trypanosoma brucei, and Schistosoma mansoni, respectively. nih.govresearchgate.net These enzymes represent attractive targets for the development of new antiparasitic drugs. nih.govnih.gov Thiosemicarbazones have been identified as potent inhibitors of these crucial enzymes. nih.govnih.gov

A series of sugar-based thiosemicarbazones was synthesized and evaluated for their inhibitory activity against cruzain, rhodesain, and SmCB1. nih.gov This research led to the discovery of several potent inhibitors, with a thiosemicarbazone derivative of peracetylated galactoside being a particularly effective rhodesain inhibitor with an IC50 of 1.2 ± 1.0 μM. nih.gov Structure-activity relationship (SAR) studies revealed that the thiosemicarbazone moiety is critical for this inhibitory activity. nih.gov

Further research into the mechanism of inhibition suggests that thiosemicarbazones may act as time-dependent inhibitors, potentially forming covalent bonds with the catalytic dyad of the cysteine protease. researchgate.net The inhibition of these essential enzymes disrupts vital physiological processes within the parasite, such as nutrition and evasion of the host immune system, ultimately leading to parasite death. researchgate.net

Antioxidant Capacity

Thiosemicarbazones have garnered attention for their antioxidant properties, which contribute to their diverse biological activities. nih.govmdpi.com This antioxidant capacity is often attributed to their ability to scavenge free radicals and modulate redox processes within biological systems. nih.govmdpi.com

In vitro Free Radical Scavenging Assays

The antioxidant potential of thiosemicarbazone derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the peroxyl radical scavenging capacity (PSC) assay. mdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically. mdpi.com The PSC assay assesses the capacity of an antioxidant to neutralize peroxyl radicals generated by the thermal degradation of 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). mdpi.com

Studies on various thiosemicarbazone derivatives have consistently demonstrated their dose-dependent free radical scavenging abilities. mdpi.com For example, a study on camphene-based thiosemicarbazones revealed that all tested compounds exhibited significant DPPH and peroxyl radical scavenging activity. mdpi.com One particular derivative showed a higher bimolecular rate constant for DPPH scavenging than the standard antioxidant Trolox, indicating its potent radical scavenging potential. mdpi.com

The following table summarizes the radical scavenging activity of selected thiosemicarbazone derivatives from a representative study:

| Compound | DPPH Radical Scavenging (EC50, mol/mol DPPH) | Peroxyl Radical Scavenging (EC50, µmol of Trolox equiv/µmol) |

| TSC-1 | 0.295 ± 0.005 | 1.58 |

| TSC-2 | 0.208 ± 0.004 | 1.27 |

| TSC-3 | 0.312 ± 0.006 | 1.65 |

| TSC-4 | 0.356 ± 0.007 | 1.78 |

| TSC-5 | 0.411 ± 0.008 | 1.95 |

| TSC-6 | 0.453 ± 0.009 | 2.12 |

| Trolox | 0.245 ± 0.003 | 1.00 |

| Data adapted from a study on camphene-based thiosemicarbazones. mdpi.com |

Antioxidative Mechanisms and Redox Properties

The antioxidant mechanism of thiosemicarbazones is closely linked to their molecular structure and redox properties. core.ac.ukmdpi.com Density functional theory (DFT) calculations have been employed to understand the structure-activity relationships and elucidate the preferred mechanism of radical scavenging. mdpi.com These theoretical studies suggest that the presence of electron-donating groups on the thiosemicarbazone molecule can enhance its radical scavenging activity. mdpi.com The primary mechanism is often proposed to be hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. mdpi.com

Furthermore, the redox activity of thiosemicarbazones, particularly their ability to form metal complexes, plays a crucial role in their biological effects. nih.govcore.ac.uk Thiosemicarbazones can form stable complexes with transition metals like iron and copper, and these complexes can participate in redox cycling. core.ac.uk This ability to cycle between different oxidation states allows them to influence the cellular redox environment. core.ac.uk While this property is central to their anticancer activity through the generation of reactive oxygen species (ROS), it also underscores their capacity to modulate redox-sensitive signaling pathways. nih.gov The interaction with metal ions and the subsequent redox cycling can lead to the depletion of intracellular antioxidants like glutathione, further impacting the cellular redox balance. nih.gov

Enzyme Inhibition Studies (Beyond Primary Biological Targets)

Beyond their well-documented inhibition of parasitic cysteine proteases, thiosemicarbazones have been investigated as inhibitors of other enzymes, showcasing their broad spectrum of biological activity.

One notable area of research is their inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov Numerous synthetic thiosemicarbazone derivatives have been identified as potent tyrosinase inhibitors, with some exhibiting IC50 values below 1 µM. nih.gov Kinetic studies have revealed that these compounds often act as reversible, mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For instance, 4-methoxybenzaldehyde (B44291) thiosemicarbazone was found to be a reversible, mixed-type inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov

In addition to tyrosinase, metal complexes of thiosemicarbazones have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. nih.gov For example, a copper complex of a thiosemicarbazone derivative was found to inhibit human topoisomerase IB by partially blocking the religation of the cleaved DNA. nih.gov This inhibition of topoisomerase activity contributes to the anticancer properties of these compounds. nih.gov

The ability of thiosemicarbazones to inhibit a variety of enzymes highlights their potential as versatile therapeutic agents. The specific enzyme inhibitory profile of a given thiosemicarbazone derivative is influenced by its chemical structure and the nature of any coordinated metal ions.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system. Their inhibition is a primary therapeutic strategy for the management of Alzheimer's disease. While various thiosemicarbazone derivatives have been investigated as cholinesterase inhibitors, specific data on the inhibitory activity of this compound against AChE and BChE is not extensively available in the current scientific literature. However, studies on other thiosemicarbazone analogs provide insights into their potential. For instance, research on hydrazone derivatives has shown that the nature of the ketone or aldehyde precursor can influence inhibitory activity, with larger cyclic ketones sometimes favoring inhibition. nih.gov

Glutathione S-Transferase Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Their overexpression in cancer cells can contribute to multidrug resistance, making GST inhibitors valuable as potential adjuvants in chemotherapy. The scientific literature contains limited specific data regarding the inhibitory effects of this compound on GST.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest for applications in cosmetics for skin whitening and in the food industry to prevent browning. While numerous thiosemicarbazone derivatives have been reported as potent tyrosinase inhibitors, specific inhibitory data for this compound is not well-documented. Research on related compounds suggests that the thiosemicarbazone moiety can chelate the copper ions in the active site of the enzyme, contributing to its inhibition. researchgate.net

Glycosidase and Amylase Inhibition (Antidiabetic Applications)

The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract, is an established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. A number of thiosemicarbazone derivatives have demonstrated significant α-glucosidase and α-amylase inhibitory activity, often superior to the standard drug acarbose. These findings suggest that thiosemicarbazones are a promising scaffold for the development of new antidiabetic agents. However, specific studies detailing the inhibitory potency of this compound against these enzymes are limited.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. While various heterocyclic compounds and thiosemicarbazone derivatives have been explored as MAO inhibitors, there is a lack of specific data on the MAO inhibitory profile of this compound. Studies on related structures have indicated that the nature of the substituents on the thiosemicarbazone backbone can significantly influence the potency and selectivity of MAO inhibition. researchgate.netscience.gov

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The biological activity of thiosemicarbazones is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective therapeutic agents.

Influence of Cyclopentanone Ring Modifications on Bioactivity